molecular formula C7H20Cl2N2O B1447037 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride CAS No. 1803603-44-2

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride

Cat. No.: B1447037
CAS No.: 1803603-44-2
M. Wt: 219.15 g/mol
InChI Key: OINPYYBDBNRJEU-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H20Cl2N2O and a molecular weight of 219.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride typically involves the reaction of 3-chloropropan-1-ol with N-ethyl-ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylethylenediamine
  • N-Ethylethylenediamine
  • 3-Aminopropan-1-ol

Uniqueness

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and solubility, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-[2-aminoethyl(ethyl)amino]propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-2-9(6-4-8)5-3-7-10;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINPYYBDBNRJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCO)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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